molecular formula C25H27N3O3S B2926824 N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898452-77-2

N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2926824
CAS No.: 898452-77-2
M. Wt: 449.57
InChI Key: VUOYMOXLMPUBIW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the methoxy-methylphenyl derivative, the tetrahydroisoquinoline, and the thiophene derivative. These components are then linked through amide bond formation under specific reaction conditions, often involving coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the tetrahydroisoquinoline moiety suggests possible activity in the central nervous system, while the thiophene ring could impart anti-inflammatory or antimicrobial properties.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique combination of aromatic and heterocyclic structures.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
  • N-(2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of N-(2-methoxy-5-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide lies in its specific substitution pattern and the combination of functional groups. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-17-9-10-22(31-2)20(14-17)27-25(30)24(29)26-15-21(23-8-5-13-32-23)28-12-11-18-6-3-4-7-19(18)16-28/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOYMOXLMPUBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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